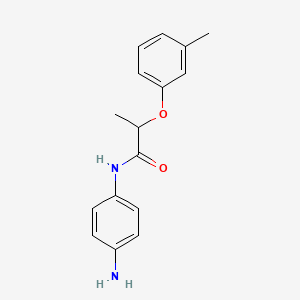
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide is an organic compound with the molecular formula C17H20N2O2 This compound is characterized by the presence of an aminophenyl group and a methylphenoxy group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide typically involves the reaction of 4-aminophenol with 3-methylphenol in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nitration, reduction, and acylation to yield the final product. Common reagents used in this synthesis include nitric acid, hydrogen gas, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process typically includes continuous monitoring of temperature, pressure, and pH levels to ensure consistent product quality .
化学反应分析
Types of Reactions
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
科学研究应用
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism of action of N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-(4-Aminophenyl)-N-methyl-3-(3-methylphenoxy)propanamide
- N-(4-Aminophenyl)-3-(3-methylphenoxy)propanamide
Uniqueness
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
生物活性
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes an amine group and a phenoxy moiety, which are crucial for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
- Mechanisms of Action :
- Inhibition of telomerase , which is essential for the immortality of cancer cells.
- Targeting histone deacetylases (HDACs) , which play a role in gene expression regulation related to cancer.
- Inhibition of thymidylate synthase , a critical enzyme in DNA synthesis.
These mechanisms suggest that modifications to the oxadiazole scaffold can enhance cytotoxicity against various cancer cell lines .
2. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways that are often dysregulated in diseases:
- Dihydrofolate Reductase (DHFR) : A target for many anticancer drugs, where inhibition can lead to reduced nucleotide synthesis and subsequent cell proliferation .
- Urease : Inhibiting urease can be beneficial in treating conditions associated with Helicobacter pylori infections, which can lead to gastric ulcers and cancer .
Case Study 1: Antitumor Efficacy
A study involving a series of benzamide derivatives, including this compound, demonstrated significant antitumor activity in vitro against several cancer cell lines. The derivatives exhibited IC50 values indicating their potency as anticancer agents. The study highlighted that modifications to the benzamide structure could enhance biological activity significantly .
Case Study 2: Enzyme Inhibition Studies
Research focusing on the inhibition of DHFR by benzamide derivatives revealed that certain substitutions on the aromatic rings could increase binding affinity, leading to enhanced inhibitory effects. This was measured using ELISA-based assays where compounds were tested against various concentrations of DHFR .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities and mechanisms associated with various benzamide derivatives compared to this compound:
属性
IUPAC Name |
N-(4-aminophenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-3-5-15(10-11)20-12(2)16(19)18-14-8-6-13(17)7-9-14/h3-10,12H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBXTEZOODZMES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













